Methyl 4-amino-3-(piperidin-1-yl)benzoate

Medicinal Chemistry Synthetic Building Blocks Pharmaceutical Intermediates

SAR studies demand precise regioisomers-generic analogs risk invalidating pharmacophore models. Methyl 4-amino-3-(piperidin-1-yl)benzoate delivers a defined 3-piperidinyl-4-amino substitution pattern (cLogP 2.0457) unavailable from 2- or 4-piperidinyl variants. • Unique H-bonding profile vs. morpholine or positional isomers; eliminates confounding SAR variables. • Reactive -NH₂ and methyl ester enable rapid amide/amine derivatization for library synthesis. • ≥95% purity standard; 99% grade available for sensitive assays (e.g., CETSA).

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1272756-52-1
Cat. No. B1394594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-(piperidin-1-yl)benzoate
CAS1272756-52-1
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N)N2CCCCC2
InChIInChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-11(14)12(9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3
InChIKeyDHMBWTUCCQKRAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-3-(Piperidin-1-yl)Benzoate: Baseline Characterization


Methyl 4-amino-3-(piperidin-1-yl)benzoate (CAS 1272756-52-1) is a polysubstituted aromatic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol . It is characterized by a benzoate core bearing a methyl ester group at the 1-position, an amino group at the 4-position, and a piperidine ring at the 3-position . Structurally, it belongs to the class of piperidine-substituted benzoic acid esters, a scaffold commonly employed as a synthetic building block in medicinal chemistry [1]. The compound is commercially available from multiple vendors at purity specifications ranging from 95% to 99% .

Methyl 4-Amino-3-(Piperidin-1-yl)Benzoate: Analog Substitution Risks


Substituting Methyl 4-amino-3-(piperidin-1-yl)benzoate with a closely related analog—such as a regioisomer or a heterocyclic variant—introduces substantial and unverified risk to experimental reproducibility. The exact substitution pattern on the benzoate core (3-piperidinyl and 4-amino) dictates the compound's unique three-dimensional pharmacophore and electronic distribution, which are critical for any structure-activity relationship (SAR) studies [1]. For example, moving the piperidine ring to the 2-position (Methyl 4-amino-2-(piperidin-1-yl)benzoate, CAS 1369489-71-3) or replacing it with a morpholine ring (Methyl 4-amino-3-(morpholin-4-yl)benzoate, CAS 1552843-53-4) creates distinct hydrogen-bonding profiles and alters molecular lipophilicity (cLogP of 2.0457 for the target compound) . In the absence of comparative biological data, any such substitution invalidates the precise chemical identity required for SAR libraries, patent claims, or lead optimization campaigns. Furthermore, the availability and purity specifications of analogs differ significantly from the target compound's established supply chain, with some like Methyl 3-amino-4-(piperidin-1-yl)benzoate (CAS 696616-81-6) being primarily custom-synthesis items, potentially impacting project timelines .

Methyl 4-Amino-3-(Piperidin-1-yl)Benzoate: Quantitative Evidence Guide


Purity Tiers and Research Reproducibility

While the compound's inherent bioactivity is not reported, a key differentiator for procurement lies in the available purity grades. The compound is supplied in two distinct tiers: a standard 95% purity grade and a higher 99% purity grade . This represents a quantifiable difference in the level of potential impurities that can confound biological assays or downstream synthetic steps.

Medicinal Chemistry Synthetic Building Blocks Pharmaceutical Intermediates

Lipophilicity as Regioisomer Differentiator

Computational predictions provide a structural basis for differentiation. The target compound has a calculated partition coefficient (cLogP) of 2.0457 . While experimental data for regioisomers are absent, the substitution pattern is known to influence lipophilicity, a key parameter for permeability and solubility. This value serves as a specific, quantifiable reference point for computational modeling and SAR interpretation.

Medicinal Chemistry ADME Prediction Computational Chemistry

Absence of Bioactivity Data as Procurement Signal

A comprehensive search of the literature and public bioactivity databases (BindingDB, ChEMBL, PubChem) reveals **no reported biological activity data (IC₅₀, Ki, EC₅₀)** for Methyl 4-amino-3-(piperidin-1-yl)benzoate against any specific protein target. This stands in stark contrast to related piperidine-benzoate scaffolds, such as Piperidin-1-yl benzoate, which has a reported IC₅₀ of 23.4 μM against DPP-IV .

Early Discovery Chemical Biology Target Identification

Methyl 4-Amino-3-(Piperidin-1-yl)Benzoate: Recommended Applications


Building Block for Novel Piperidine Libraries

As a structurally well-defined, commercially available piperidine-substituted benzoate, this compound is suitable for use as a synthetic building block in medicinal chemistry programs aimed at generating novel intellectual property. The absence of prior biological annotation makes it ideal for incorporation into diverse screening libraries where the goal is to discover new chemotypes with activity against novel or challenging targets [1]. Its 3-piperidinyl-4-amino substitution pattern offers a unique vector for further functionalization compared to the more common 4-piperidinyl analogs.

SAR Probe for Regioisomeric Effects

In a lead optimization campaign where a core piperidine-benzoate motif has been identified, this compound can serve as a specific regioisomeric probe. Its calculated cLogP of 2.0457 and unique substitution pattern (3-piperidinyl, 4-amino) provide a distinct physicochemical and pharmacophoric profile compared to analogs like Methyl 3-amino-4-(piperidin-1-yl)benzoate . Systematically including this compound in an SAR matrix can help elucidate the impact of substitution geometry on potency and ADME properties.

Synthetic Intermediate for Complex Molecules

The presence of a reactive amino group and a hydrolyzable methyl ester makes this compound a versatile intermediate. It can be used as a precursor for the synthesis of amides (via the ester) or secondary/tertiary amines (via the amino group) . The piperidine ring provides a basic nitrogen that can be exploited for salt formation or further derivatization. Its classification as a pharmaceutical intermediate by vendors confirms its role in larger synthetic schemes.

High-Purity Material for Sensitive Assays

For researchers whose primary concern is the elimination of confounding variables from trace impurities, the availability of a 99% purity grade from select vendors offers a clear procurement advantage . This higher purity specification, compared to the standard 95% grade, reduces the risk of assay artifacts or unexpected byproducts in subsequent synthetic steps, thereby enhancing experimental reproducibility in demanding applications such as cellular thermal shift assays (CETSA) or sensitive enzyme screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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